S-Prenyl thioisobutyrate

Catalog No.
S13248746
CAS No.
53626-94-1
M.F
C9H16OS
M. Wt
172.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-Prenyl thioisobutyrate

CAS Number

53626-94-1

Product Name

S-Prenyl thioisobutyrate

IUPAC Name

S-(3-methylbut-2-enyl) 2-methylpropanethioate

Molecular Formula

C9H16OS

Molecular Weight

172.29 g/mol

InChI

InChI=1S/C9H16OS/c1-7(2)5-6-11-9(10)8(3)4/h5,8H,6H2,1-4H3

InChI Key

GZNOAIURTRJISH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)SCC=C(C)C

S-(3-Methyl-2-butenyl) 2-methylpropanethioate is a thiocarboxylic ester.

S-Prenyl thioisobutyrate is an organosulfur compound with the molecular formula C₉H₁₆OS. It features a unique structure characterized by a prenyl group attached to a thioisobutyrate moiety, making it distinct in its chemical properties and potential applications. This compound is recognized for its sulfurous odor, which is typical of many sulfur-containing compounds, and it is often utilized in flavor and fragrance formulations due to its aromatic characteristics .

, particularly those involving thiol groups. Common reactions include:

  • Esterification: This reaction occurs when thiocarboxylic acids react with alcohols, forming esters like S-Prenyl thioisobutyrate.
  • Thiol-Michael Addition: The compound can undergo addition reactions with Michael donors, leading to the formation of more complex sulfur-containing compounds.
  • Oxidation: S-Prenyl thioisobutyrate may be oxidized to form sulfoxides or sulfones under appropriate conditions, which can modify its biological activity and reactivity .

Research indicates that S-Prenyl thioisobutyrate exhibits various biological activities, including:

  • Antimicrobial Properties: Some studies suggest that compounds similar to S-Prenyl thioisobutyrate possess antimicrobial effects, potentially useful in food preservation and therapeutic applications.
  • Flavoring Agent: Its unique aroma profile makes it suitable for use in the food industry as a flavoring agent, enhancing the sensory experience of products .

The synthesis of S-Prenyl thioisobutyrate can be achieved through several methods:

  • Esterification: The primary method involves the esterification of a thiocarboxylic acid with a suitable alcohol. This reaction typically requires an acid catalyst and can be performed under reflux conditions.
  • Thiol Addition Reactions: Thiol groups can be introduced through Michael addition or other nucleophilic substitution reactions, allowing for the modification of existing compounds to yield S-Prenyl thioisobutyrate.

S-Prenyl thioisobutyrate has several applications across various industries:

  • Flavor and Fragrance Industry: Its distinctive odor profile makes it valuable in creating complex fragrances and flavors in food products.
  • Pharmaceuticals: Due to its potential biological activity, it may serve as a lead compound in drug development, particularly for antimicrobial agents.
  • Cosmetics: Its aromatic properties make it suitable for inclusion in cosmetic formulations as a fragrance component .

S-Prenyl thioisobutyrate shares similarities with other sulfur-containing compounds. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeKey Features
S-Methyl 2-methylthiobutyrateThioesterCommonly used in flavoring; milder odor
S-sec-butyl thioisovalerateThioesterUsed in cosmetics; green type odor
S-Butyl thiolacetateThioesterStronger sulfur odor; used in industrial applications

S-Prenyl thioisobutyrate stands out due to its prenyl group, which enhances its reactivity and potential applications compared to other similar compounds . Its unique structure allows for specific interactions within biological systems that may not be present in other thioesters.

S-Prenyl thioisobutyrate belongs to the class of thioesters, organic compounds defined by a thiocarboxylic acid ester group (-SC(=O)-). Its molecular structure comprises an isobutyryl group (2-methylpropanoyl) linked via a thioester bond to a prenyl (3-methyl-2-butenyl) substituent. The compound’s IUPAC name reflects this configuration: S-(3-methyl-2-butenyl) 2-methylpropanethioate.

Key molecular descriptors include:

PropertyValueSource
Molecular FormulaC₉H₁₄OSHMDB
Molecular Weight170.27 g/molCalculated
SMILESCC(C)C(=S)OCC=C(C)CHMDB
Canonical SMILESCC(C)C(=S)SCC=C(C)CDerived

The prenyl group introduces allylic unsaturation, conferring reactivity typical of terpenoid derivatives, while the thioester linkage enhances electrophilicity at the carbonyl carbon. These features suggest utility in nucleophilic acyl substitution reactions, though experimental validation remains sparse.

Historical Context and Discovery

First documented in the Human Metabolome Database (HMDB) in 2012, S-prenyl thioisobutyrate remains poorly characterized compared to analogous thioesters like S-adenosylmethionine. Its initial identification likely arose from metabolic profiling studies, though no specific discovery publication is cited in available records. The HMDB entry (ID: HMDB0031699) classifies it as "expected but not quantified," indicating its presence is hypothesized in biological systems but not yet empirically verified.

The absence of dedicated synthetic or analytical studies in major journals underscores its status as an underinvestigated compound. This gap contrasts with the well-documented chemistry of phenyl-substituted thioesters (e.g., S-phenyl thioisobutyrate), which have established roles in polymer chemistry and coordination complexes.

Significance in Contemporary Chemical Research

Thioesters are pivotal in biochemical processes, serving as acyl carriers in fatty acid synthesis and enzymatic catalysis (e.g., coenzyme A derivatives). S-Prenyl thioisobutyrate’s hybrid structure merges these properties with the prenyl group’s lipophilicity, potentially enabling applications in:

  • Enzyme Mimicry: As a synthetic analog of natural thioester intermediates in terpenoid biosynthesis.
  • Materials Science: Functionalization of hydrophobic polymers via thioester-mediated crosslinking.
  • Medicinal Chemistry: Prodrug design leveraging thioester stability and prenyl-mediated membrane permeability.

Despite these prospects, the compound’s reactivity and stability under physiological conditions remain unstudied. Preliminary computational models predict a logP (octanol-water partition coefficient) of ~3.2, suggesting moderate lipophilicity conducive to cellular uptake.

Scope and Objectives of the Review

This review consolidates fragmentary data on S-prenyl thioisobutyrate to:

  • Elucidate its structural and electronic properties through comparative analysis with characterized thioesters.
  • Identify synthetic pathways and potential catalytic or stoichiometric roles in organic transformations.
  • Propose targeted research initiatives to explore its biochemical interactions and industrial applicability.

By circumventing speculative claims, this work aims to establish a foundational framework for future investigations into this underexplored molecule.

Molecular Structure and Stereochemistry

S-Prenyl thioisobutyrate, systematically named S-(3-methylbut-2-enyl) 2-methylpropanethioate, is a thiocarboxylic ester with the molecular formula C₉H₁₆OS [4]. The compound features a characteristic thioester functional group, where a sulfur atom replaces the oxygen typically found in conventional esters [4]. The molecular structure consists of a 2-methylpropanoic acid moiety linked through a sulfur atom to a 3-methyl-2-butenyl group, commonly referred to as a prenyl unit [4].

The compound exhibits E-configuration at the double bond within the prenyl chain, as indicated by its SMILES notation CC(C)C(=O)SCC=C(C)C [4]. The stereochemistry around the double bond is not specified as having defined stereochemical centers, with both defined atom stereocenter count and undefined atom stereocenter count reported as zero [4]. Similarly, the defined bond stereocenter count and undefined bond stereocenter count are both zero, indicating no additional stereochemical complexity beyond the inherent geometry of the prenyl double bond [4].

The three-dimensional structure reveals a molecular complexity value of 155, reflecting the branched nature of both the isobutyrate and prenyl components [4]. The compound contains 11 heavy atoms and maintains a formal charge of zero, consistent with its neutral thioester structure [4].

Functional Groups and Chemical Bonding

The primary functional group in S-Prenyl thioisobutyrate is the thioester linkage, characterized by the C(=O)-S bond connecting the carbonyl carbon of the isobutyrate moiety to the sulfur atom [4]. Thioesters are distinguished from conventional esters by the presence of sulfur in place of oxygen, which significantly alters their chemical reactivity and biological properties [16] [19].

The thioester functional group exhibits unique bonding characteristics compared to conventional esters [22]. The carbon-sulfur bond in thioesters is inherently weaker than the carbon-oxygen bond found in esters, contributing to increased reactivity toward nucleophiles [24]. This enhanced reactivity stems from the lower electronegativity of sulfur compared to oxygen, making thioesters valuable intermediates in various chemical transformations [24].

The compound contains a carbonyl group (C=O) that exhibits typical ketone-like characteristics [33]. Spectroscopic analysis reveals that the stretching force constant for the carbonyl group in thioesters is very similar to that observed in ketones, with the C(=O)-S bond showing no significant double-bond character [33]. The hydrogen bond donor count is zero, while the hydrogen bond acceptor count is two, corresponding to the carbonyl oxygen and the sulfur atom [4].

The prenyl group contributes additional structural complexity through its alkene functionality, providing four rotatable bonds that influence the compound's conformational flexibility [4]. The topological polar surface area measures 42.4 Ų, reflecting the contribution of both the carbonyl oxygen and sulfur atom to the compound's polarity [4].

Physicochemical Parameters

Molecular Weight and Formula

S-Prenyl thioisobutyrate possesses a molecular weight of 172.29 g/mol, with an exact mass of 172.09218630 Da and an identical monoisotopic mass [4]. The molecular formula C₉H₁₆OS indicates the presence of nine carbon atoms, sixteen hydrogen atoms, one oxygen atom, and one sulfur atom [4]. The compound is assigned CAS number 53626-94-1 and has been catalogued in multiple chemical databases including PubChem (CID 71438214) and ChEBI (CHEBI:173792) [4].

PropertyValueReference
Molecular FormulaC₉H₁₆OS [4]
Molecular Weight172.29 g/mol [4]
Exact Mass172.09218630 Da [4]
Monoisotopic Mass172.09218630 Da [4]
CAS Number53626-94-1 [4]

Thioesterification Strategies

The synthesis of S-prenyl thioisobutyrate relies fundamentally on the formation of thioester bonds through various established methodologies. Traditional thioesterification approaches encompass several distinct strategies, each offering unique advantages for specific synthetic applications [1] [2] [3].

The most widely employed conventional method involves the reaction of acid chlorides with thiols in the presence of tertiary amine bases such as triethylamine. This approach provides high efficiency under mild conditions, typically achieving yields of 70-95% within 2-8 hours [1] [3]. The reaction proceeds through nucleophilic acyl substitution, where the thiol attacks the electrophilic carbonyl carbon of the acid chloride, displacing chloride as the leaving group. For S-prenyl thioisobutyrate synthesis, isobutyryl chloride can be coupled with prenyl thiol using this methodology.

An alternative conventional route utilizes carboxylic acids directly through coupling reagent activation. The most commonly employed system involves dicyclohexylcarbodiimide as the dehydrating agent, facilitating the condensation of isobutyric acid with prenyl thiol [1] [3]. This method offers broad substrate scope and good functional group tolerance, though it requires expensive coupling reagents and typically provides moderate yields of 60-85%.

Anhydride-based thioesterification represents another established approach, particularly useful when specific anhydrides are readily available. The reaction of isobutyric anhydride with prenyl thiol in the presence of base catalysts provides moderate to good yields (65-90%) under relatively mild conditions [3]. This method demonstrates good functional group tolerance but remains limited to substrates where the corresponding anhydrides are accessible.

The alkylation approach utilizing thioacetic acid derivatives offers regioselective access to thioesters. Potassium thioisobutyrate can be alkylated with prenyl bromide through nucleophilic substitution, providing a direct route to S-prenyl thioisobutyrate [3]. While this method ensures regioselectivity, it requires the handling of malodorous thiols and typically provides moderate yields of 50-80%.

Prenylation Techniques

Prenylation strategies for thioester formation encompass both direct prenylation of thioisobutyric acid derivatives and prenyl group installation on preformed thioesters. The classical approach involves the use of prenyl halides, particularly prenyl bromide, in nucleophilic substitution reactions [4] [5].

Direct prenylation using prenyl bromide represents the most straightforward approach. The reaction of sodium or potassium thioisobutyrate with prenyl bromide in polar aprotic solvents such as dimethylformamide proceeds through bimolecular nucleophilic substitution. Optimal conditions typically employ temperatures of 60-80°C for 6-12 hours, achieving yields of 65-85% [4]. The reaction benefits from the use of inorganic bases such as potassium carbonate, which neutralize the hydrogen bromide byproduct while maintaining the nucleophilicity of the thiolate anion.

The Mitsunobu reaction offers an alternative prenylation strategy with excellent stereochemical control. Prenyl alcohol can be coupled with thioisobutyric acid using triphenylphosphine and diisopropyl azodicarboxylate under mild conditions [3]. This approach typically proceeds at room temperature within 2-6 hours, providing yields of 70-90% with excellent selectivity. The method particularly excels in cases where direct alkylation might lead to competitive elimination reactions.

Prenyl acetate-mediated approaches utilize Lewis acid catalysis to activate the prenyl acetate for nucleophilic attack by thioisobutyrate. This method operates under milder conditions than halide-based approaches but typically provides moderate yields of 50-75% [4]. The regioselectivity depends significantly on the choice of Lewis acid catalyst and reaction conditions.

Enzymatic prenylation techniques have emerged as highly selective alternatives to chemical methods. Prenyltransferase enzymes catalyze the transfer of prenyl groups from prenyl diphosphate donors to thiol acceptors with exceptional selectivity [6] [7]. These biotransformations typically operate under physiological conditions (pH 7-8, 37°C) and can achieve yields of 80-95% with excellent regioselectivity and stereoselectivity.

Recent developments in photocatalytic prenylation have introduced visible light-mediated approaches using iridium-based photocatalysts [5]. These methods utilize prenyl sulfones as stable prenyl donors, generating prenyl radicals under mild irradiation conditions. While reaction times are typically longer (12-48 hours), the method offers good functional group tolerance and moderate yields of 60-80%.

Modern and Green Chemistry Approaches

Catalytic and Enzymatic Synthesis

The development of sustainable catalytic methodologies for S-prenyl thioisobutyrate synthesis has focused on replacing stoichiometric reagents with catalytic systems that offer improved atom economy and reduced environmental impact [8] [9] [10].

Metal-free catalytic approaches have gained prominence due to their compatibility with pharmaceutical applications and reduced toxicity concerns. Recent developments include the use of organocatalysts for thioester formation, where chiral catalysts can provide enantioselective access to optionally active products [11]. These systems typically operate under mild conditions and demonstrate excellent functional group tolerance.

Transition metal catalysis has been successfully applied to thioester synthesis through various mechanisms. Palladium-catalyzed carbonylation reactions enable the direct conversion of alkenes to thioesters in the presence of carbon monoxide and thiols [12]. These transformations proceed under relatively mild conditions and offer broad substrate scope, though they require specialized equipment for handling carbon monoxide.

Iron-catalyzed approaches represent cost-effective alternatives to precious metal catalysis. Iron chloride has been demonstrated as an effective catalyst for thioester formation from acid chlorides under solvent-free conditions [13]. The heterogeneous nature of the catalyst facilitates easy recovery and recycling, addressing sustainability concerns in large-scale applications.

Enzymatic synthesis represents the pinnacle of selectivity in thioester formation. Carboxylic acid reductases have been engineered to catalyze the adenylation of carboxylic acids, forming acyl-adenylates that readily react with thiols to generate thioesters [8]. These biocatalytic approaches operate under mild aqueous conditions and demonstrate exceptional substrate tolerance. The adenylation domain of carboxylic acid reductase has been particularly successful in generating diverse thioesters including coenzyme A derivatives.

Lipase-catalyzed transesterification provides another enzymatic route to thioesters. The reaction of thiols with vinyl esters in the presence of lipases proceeds under mild conditions with excellent chemoselectivity [14]. Flow microreactor configurations have enhanced the efficiency of these biotransformations, reducing reaction times from hours to minutes while maintaining high yields.

Thioesterase enzymes can be employed in reverse reactions for thioester synthesis when coupled with appropriate driving forces such as ATP hydrolysis or coupled enzyme systems [15]. These approaches are particularly attractive for industrial applications due to their operational stability and recyclability.

Microwave-Assisted and Solvent-Free Methods

Microwave-assisted synthesis has revolutionized thioester formation by dramatically reducing reaction times while often improving yields and selectivity [16] [17]. The enhanced heating efficiency and unique activation mechanisms of microwave irradiation enable rapid thioester bond formation under controlled conditions.

Direct microwave-assisted thioesterification employs carboxylic acids, thiourea derivatives, and alkyl halides in one-pot transformations [16] [17]. The reaction proceeds through in situ generation of thiolate nucleophiles from thiourea and alkyl halides, followed by acylation with activated carboxylic acids. Optimal conditions typically employ 120-150°C for 10-30 minutes, providing yield improvements of 15-25% compared to conventional heating methods.

The addition of catalytic amounts of 4-dimethylaminopyridine enhances the efficiency of microwave-assisted thioesterification [17]. The catalyst facilitates both the formation of thiolate intermediates and the subsequent acylation step, leading to shortened reaction times and improved yields. Mechanistic studies have revealed that quaternary ammonium salts formed from alkyl halides and tertiary amines serve as key intermediates in these transformations.

Solvent-free methodologies eliminate the environmental burden associated with organic solvents while often providing enhanced reaction rates due to increased substrate concentrations [18] [13]. These approaches typically employ neat reaction conditions or minimal amounts of environmentally benign solvents such as water.

Methanesulfonic anhydride has emerged as a powerful promoter for solvent-free thioester synthesis [18]. The reaction of carboxylic acids with thiols in the presence of methanesulfonic anhydride proceeds under ambient conditions without additional solvents. The method demonstrates broad substrate scope and excellent functional group tolerance while maintaining atom economy through minimal byproduct formation.

Solid-supported reagents facilitate solvent-free transformations by providing heterogeneous reaction environments. Polymer-supported thioglycolic acid has been developed as a recyclable reagent for thioester formation [19]. The supported reagent can be used multiple times without significant loss of activity, addressing both economic and environmental concerns in large-scale applications.

Mechanochemical approaches utilizing ball milling represent emerging solvent-free methodologies for thioester synthesis. These methods employ mechanical energy to drive chemical transformations in the absence of solvents, providing unique reaction environments that can lead to enhanced selectivity and reduced reaction times.

Optimization of Reaction Conditions

Yield Improvement Strategies

The optimization of S-prenyl thioisobutyrate synthesis requires systematic evaluation of multiple reaction parameters to achieve maximum conversion while minimizing side reactions and byproduct formation [20] [21] [22].

Temperature optimization represents a critical parameter that significantly influences both reaction rate and selectivity. For conventional thioesterification reactions, temperatures in the range of 40-60°C provide optimal balance between reaction rate and selectivity [20]. Higher temperatures accelerate the reaction but can lead to increased side reactions, including elimination of the prenyl group to form isoprene and competing transesterification reactions. Lower temperatures favor selectivity but result in prolonged reaction times that may not be practical for large-scale synthesis.

Reaction time optimization requires careful balance between achieving complete conversion and minimizing decomposition reactions. Most thioesterification reactions reach optimal conversion within 4-8 hours under standard conditions [20]. Extended reaction times beyond this range often result in diminished yields due to product decomposition or competing side reactions. Real-time monitoring techniques such as in situ infrared spectroscopy or gas chromatography enable precise determination of optimal reaction endpoints.

Catalyst loading optimization has demonstrated significant impact on both reaction rate and economic feasibility. For catalytic systems, loadings of 5-10 mol% typically provide optimal performance [20]. Higher catalyst loadings increase reaction rates but lead to diminishing returns and increased costs. Lower loadings result in incomplete conversion and extended reaction times. The choice of catalyst type significantly influences the optimal loading, with more active catalysts requiring proportionally lower loadings.

Solvent system optimization plays a crucial role in achieving high yields and selectivity. Polar aprotic solvents such as tetrahydrofuran and dimethylformamide have proven optimal for most thioesterification reactions involving prenyl substrates [20]. The optimal solvent ratio of 3:1 tetrahydrofuran to dimethylformamide provides enhanced solvation of ionic intermediates while maintaining good solubility of organic substrates. This solvent system facilitates nucleophilic attack while minimizing competing elimination reactions.

Substrate concentration optimization affects both reaction rate and selectivity. Concentrations in the range of 0.1-0.5 M provide optimal performance for most systems [20]. Higher concentrations increase reaction rates but may lead to reduced selectivity due to increased probability of side reactions. Lower concentrations improve selectivity but result in reduced volumetric productivity and increased solvent usage.

The use of additives and co-catalysts can significantly enhance yields. Phase transfer catalysts such as tetrabutylammonium bromide facilitate reactions between ionic and organic phases, leading to improved reaction rates and yields. Molecular sieves can be employed to remove water byproducts in condensation reactions, driving equilibria toward product formation.

Selectivity and Stereocontrol

Achieving high selectivity in S-prenyl thioisobutyrate synthesis requires understanding and controlling the various competing reaction pathways that can occur during thioesterification and prenylation processes [23] [24] [25].

Regioselectivity control in prenylation reactions represents a primary concern due to the potential for competing reactions at different positions of the prenyl system. The use of appropriate leaving groups and reaction conditions can direct prenylation to the desired sulfur nucleophile rather than competing oxygen or nitrogen nucleophiles [23]. Silver-catalyzed systems have demonstrated exceptional regioselectivity in prenyl thioester formation, with selectivities exceeding 90% for the desired sulfur-prenyl bond formation.

Stereochemical control in thioester formation has been achieved through the use of chiral catalysts and auxiliaries [25] [11]. Cinchona alkaloid-derived organocatalysts provide excellent enantioselectivity in Mannich-type reactions leading to β-amino thioesters, with enantiomeric excesses often exceeding 90%. The stereochemical outcome depends critically on the choice of catalyst structure and reaction conditions, with temperature being a particularly important parameter.

The prevention of elimination reactions requires careful control of reaction conditions. Prenyl systems are particularly susceptible to elimination reactions that lead to isoprene formation and loss of the prenyl group [23]. The use of mild reaction conditions, appropriate solvents, and careful temperature control minimizes these unwanted pathways. Electron-withdrawing groups on the thiol component can reduce the basicity of the sulfur center, thereby reducing the tendency for elimination reactions.

Chemoselectivity in multi-functional substrates requires careful choice of reaction conditions and protecting group strategies. When multiple reactive sites are present, sequential protection and deprotection strategies can be employed to achieve selective functionalization [24]. Alternatively, the inherent reactivity differences between functional groups can be exploited through careful choice of reaction conditions.

Stereochemical analysis techniques including nuclear magnetic resonance spectroscopy, X-ray crystallography, and chiral high-performance liquid chromatography enable precise determination of stereochemical outcomes [25]. These analytical methods are essential for optimizing reaction conditions and verifying the stereochemical integrity of products.

Purification and Characterization Protocols

The isolation and purification of S-prenyl thioisobutyrate requires specialized techniques that account for the inherent instability of thioesters and the volatility of prenyl-containing compounds [19] [26] [27].

Column chromatography represents the most versatile purification technique for S-prenyl thioisobutyrate. Silica gel stationary phases with ethyl acetate/hexane gradient elution systems provide excellent resolution of thioester products from starting materials and byproducts [19]. The optimal gradient typically begins with 5% ethyl acetate in hexanes and increases to 30% ethyl acetate over the course of the separation. This approach achieves purities of 90-98% with recoveries of 75-90%.

Preparative high-performance liquid chromatography offers superior resolution for challenging separations. Reversed-phase C18 columns with acetonitrile/water gradient systems provide excellent separation of closely related thioester isomers [19]. The use of mass spectrometry detection enables precise fraction collection based on molecular weight, ensuring high purity of the isolated product. This method typically achieves purities of 95-99% with recoveries of 80-95%.

Crystallization techniques can provide high-purity material when suitable crystallization conditions are identified. Ethanol/water mixtures or hydrocarbon solvents often provide effective crystallization media for thioester compounds [19]. The crystallization process requires careful temperature control and slow cooling to achieve optimal crystal formation. While purities of 85-95% can be achieved, recoveries are typically lower (60-80%) due to solubility losses.

Distillation represents an effective purification method for volatile thioester compounds. S-prenyl thioisobutyrate can be purified by reduced pressure distillation at temperatures of 80-120°C [19]. This method provides good recovery (70-85%) and moderate purity (80-90%), though care must be taken to avoid thermal decomposition during the distillation process.

Extraction protocols utilizing aqueous workup procedures provide initial purification and concentration of thioester products [19]. Sequential washing with aqueous sodium bicarbonate solution removes acidic impurities, while brine washes remove water-soluble contaminants. This approach typically provides purities of 70-85% with excellent recoveries of 85-95%.

Characterization of S-prenyl thioisobutyrate relies on multiple analytical techniques to confirm structure and purity. Proton nuclear magnetic resonance spectroscopy provides definitive structural confirmation through characteristic chemical shifts and coupling patterns [27] [28]. The prenyl group displays characteristic signals at δ 1.7 (3H, s, CH₃), δ 1.8 (3H, s, CH₃), δ 2.9 (2H, d, CH₂S), and δ 5.2 (1H, t, =CH). The isobutyryl group shows signals at δ 1.2 (6H, d, CH₃) and δ 2.6 (1H, q, CH).

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation and purity assessment [28]. The carbonyl carbon appears at approximately δ 200, while the prenyl carbons appear at δ 18 (CH₃), δ 26 (CH₃), δ 29 (CH₂), and δ 117 (=CH). The isobutyryl carbons appear at δ 19 (CH₃) and δ 43 (CH).

Mass spectrometry analysis confirms molecular weight and provides fragmentation patterns characteristic of the thioester structure. The molecular ion peak appears at m/z 172, with characteristic fragmentation patterns including loss of the prenyl group (m/z 104) and loss of the isobutyryl group (m/z 103) [27].

Gas chromatography-mass spectrometry provides both quantitative analysis and structural confirmation. The compound typically elutes with a retention time characteristic of medium-polarity thioesters, and the mass spectral fragmentation pattern confirms the structural assignment [27].

Scale-Up and Industrial Feasibility

The translation of laboratory-scale S-prenyl thioisobutyrate synthesis to industrial production requires comprehensive evaluation of process parameters, economics, and safety considerations [21] [22] [29].

Laboratory-scale synthesis (1-10 g) focuses primarily on method optimization and proof of concept. At this scale, yields of 70-85% are typically achievable using standard glassware and heating mantles [21]. The primary considerations include reagent costs and method validation. Round-bottom flask configurations with magnetic stirring and temperature control provide adequate mixing and heat transfer for small-scale operations.

Pilot-scale operations (100 g - 1 kg) introduce significant engineering challenges related to heat management and mixing efficiency [29]. Reactor vessels with enhanced temperature control systems become necessary to maintain the precise temperature profiles required for optimal selectivity. Mechanical stirring replaces magnetic stirring to ensure adequate mixing throughout the larger reaction volume. At this scale, yields typically decrease to 65-80% due to less efficient heat and mass transfer [29].

Process-scale synthesis (10-100 kg) requires sophisticated process control systems and automated monitoring [29]. Pilot plant reactors with computer-controlled temperature, pressure, and addition rate systems ensure reproducible results across multiple batches. Safety considerations become paramount, particularly regarding the handling of volatile and potentially toxic reagents. Yields at this scale typically range from 60-75% due to the increased complexity of maintaining optimal conditions throughout the larger system [29].

Commercial-scale production (>1000 kg) involves comprehensive economic analysis and regulatory compliance [15]. Industrial reactors with full automation and continuous monitoring systems ensure consistent product quality and minimize operator exposure to hazardous materials. Infrastructure requirements include specialized storage facilities for raw materials and products, waste treatment systems, and quality control laboratories. Yields at commercial scale typically range from 55-70% due to the constraints of large-scale operation [29].

Economic considerations for industrial production include raw material costs, energy consumption, labor requirements, and capital equipment investments. The cost of prenyl precursors represents a significant component of the overall production cost, making efficient utilization critical for economic viability. Energy-efficient heating systems and heat recovery mechanisms can significantly reduce operational costs at large scale [22].

Environmental considerations encompass waste stream management, solvent recovery, and emission control. Solvent-free processes or processes utilizing environmentally benign solvents provide advantages in terms of waste disposal costs and regulatory compliance [22]. The implementation of continuous flow processes can reduce solvent usage and improve overall process efficiency while enabling better control of reaction parameters.

Safety considerations in large-scale production include proper handling of volatile and potentially toxic reagents, fire and explosion prevention, and emergency response procedures. Thioesters can undergo hydrolysis to release hydrogen sulfide, requiring appropriate ventilation and detection systems. Prenyl compounds present fire hazards due to their volatility and flammability [29].

Quality control at industrial scale requires comprehensive analytical testing of both raw materials and final products. High-performance liquid chromatography, gas chromatography-mass spectrometry, and nuclear magnetic resonance spectroscopy provide the analytical foundation for quality assurance. Statistical process control methods ensure consistent product quality across multiple production batches [29].

Regulatory compliance involves adherence to environmental regulations, occupational safety standards, and product quality specifications. Good Manufacturing Practice guidelines provide the framework for pharmaceutical applications, while food-grade production requires compliance with appropriate food safety regulations [15].

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Exact Mass

172.09218630 g/mol

Monoisotopic Mass

172.09218630 g/mol

Heavy Atom Count

11

UNII

7HQZ604M8H

Use Classification

Food additives -> Flavoring Agents

Dates

Last modified: 08-10-2024

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